

IR-1061 Fluorescent Dye: A Technical Guide for Advanced Research

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For Researchers, Scientists, and Drug Development Professionals

Abstract

IR-1061 is a lipophilic, near-infrared (NIR) fluorescent dye that has garnered significant attention within the scientific community for its exceptional optical properties in the second near-infrared (NIR-II) window (1000-1700 nm).[1] This region of the electromagnetic spectrum offers distinct advantages for deep-tissue in vivo imaging, including reduced photon scattering, minimal tissue autofluorescence, and deeper penetration depth compared to traditional visible and NIR-I imaging.[2][3] This technical guide provides a comprehensive overview of **IR-1061**, including its core photophysical and chemical properties, detailed experimental protocols for its application in preclinical imaging, and a discussion of its current and potential utility in biomedical research and drug development.

Core Properties of IR-1061

IR-1061 is a polymethine cyanine dye characterized by a hydrophobic nature, necessitating its encapsulation in nanoparticle formulations for in vivo applications.[4] Its chemical structure and key properties are summarized below.

Chemical and Photophysical Data

The following table summarizes the key quantitative data for **IR-1061**, compiled from various sources. These values can vary depending on the solvent and the specific formulation of the



dye.

Property	Value	Solvent/Conditions
Chemical Formula	C44H34BClF4S2	-
Molecular Weight	749.13 g/mol	-
CAS Number	155614-01-0	-
Appearance	Solid powder	-
Melting Point	222 °C (decomposes)	-
Absorption Maximum (λmax)	~1064 nm[5]	Varies with solvent and aggregation state
1051-1065 nm	Methylene chloride	
~1060 nm (monomer)	Acetonitrile (ACN)[6]	_
~950 nm (dimer)	Acetonitrile (ACN)[6]	_
Emission Maximum (λem)	~1100 nm[5]	Varies with solvent and formulation
Quantum Yield (QY)	1.7%	Dichloromethane
Storage Temperature	-20°C	-

Experimental Protocols

Due to its hydrophobicity, **IR-1061** is typically encapsulated in nanoparticles for in vivo applications. The following protocols describe the preparation of **IR-1061** loaded nanoparticles and a general procedure for in vivo imaging.

Preparation of IR-1061 Loaded Nanoparticles (Liposomes)

This protocol is adapted from a method for preparing **IR-1061** loaded liposomes for in vivo imaging.[7]



Materials:

- IR-1061 dye
- Phospholipids (e.g., DSPC, DSPE-PEG)
- Cholesterol
- Chloroform
- Phosphate-buffered saline (PBS)
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)
- Rotary evaporator
- · Bath sonicator

Procedure:

- Dissolve IR-1061, phospholipids, and cholesterol in chloroform in a round-bottom flask. The molar ratio of the lipids can be optimized for desired nanoparticle characteristics.
- Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
- Hydrate the lipid film with PBS by vortexing or bath sonication. This will form multilamellar vesicles.
- To obtain unilamellar vesicles of a defined size, subject the vesicle suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This should be performed at a temperature above the phase transition temperature of the lipids.
- The resulting solution of **IR-1061** loaded nanoparticles can be purified by dialysis or size exclusion chromatography to remove any free dye.
- Characterize the nanoparticles for size, zeta potential, and dye loading efficiency.

In Vivo Angiography and Tumor Imaging Protocol



The following is a generalized protocol for in vivo imaging in a murine model using **IR-1061** loaded nanoparticles. Specific parameters such as animal model, tumor cell line, and imaging system will require optimization.

Materials:

- IR-1061 loaded nanoparticles
- Tumor-bearing mouse model (e.g., subcutaneous xenograft)
- Anesthesia (e.g., isoflurane)
- NIR-II in vivo imaging system equipped with an appropriate laser (e.g., 1064 nm) and detector (e.g., InGaAs camera)
- Sterile saline for injection

Procedure:

- Anesthetize the mouse using a calibrated vaporizer with isoflurane.
- Acquire baseline NIR-II images of the mouse before injection.
- Administer the IR-1061 loaded nanoparticle solution via intravenous injection (e.g., tail vein).
 The dosage will need to be optimized based on the nanoparticle formulation and imaging system sensitivity.
- Immediately after injection, begin acquiring a time-series of images to visualize the vascular distribution of the nanoparticles. For angiography, imaging within the first few minutes postinjection is critical.[5]
- For tumor imaging, continue to acquire images at various time points post-injection (e.g., 1, 4, 8, 24 hours) to monitor the accumulation of the nanoparticles in the tumor tissue via the enhanced permeability and retention (EPR) effect.[8]
- After the final imaging session, the mouse can be euthanized, and organs can be harvested for ex vivo imaging to confirm the biodistribution of the nanoparticles.



 Analyze the images to quantify fluorescence intensity in regions of interest (e.g., blood vessels, tumor).

Visualizations Chemical Structure of IR-1061

Chemical Structure of IR-1061

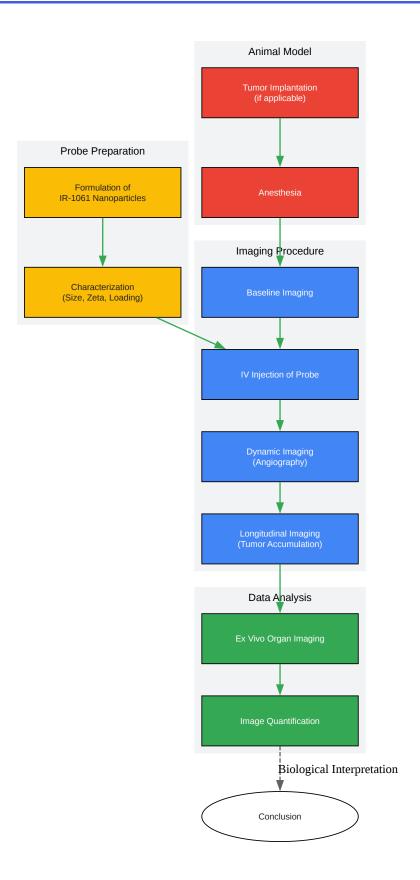
[Image of IR-1061 Chemical Structure]

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A simplified representation of the **IR-1061** chemical structure.

Experimental Workflow for In Vivo Imaging





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General workflow for in vivo imaging using IR-1061 nanoparticles.



Applications and Future Directions

The primary application of **IR-1061** lies in preclinical in vivo imaging, particularly for high-resolution angiography and tumor visualization.[7][9] Its emission in the NIR-II window allows for clearer images of deep-seated biological structures. The enhanced permeability and retention (EPR) effect enables passive targeting of tumors by **IR-1061**-loaded nanoparticles, making it a valuable tool for cancer research.[8]

Future research may focus on the development of targeted **IR-1061** probes by conjugating the nanoparticles to ligands that bind to specific cellular receptors. This would enable more precise imaging of disease states and could have applications in image-guided surgery and therapy. Furthermore, the development of biodegradable and rapidly clearing nanoparticle formulations will be crucial for the clinical translation of this promising imaging agent.

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References

- 1. macsenlab.com [macsenlab.com]
- 2. In Vivo Fluorescence Imaging in the Second Near-Infrared Window Using Carbon Nanotubes PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d12oqns8b3bfa8.cloudfront.net [d12oqns8b3bfa8.cloudfront.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Rational design of a NIR-II fluorescent nanosystem with maximized fluorescence performance and applications - Materials Advances (RSC Publishing)
 DOI:10.1039/D1MA00516B [pubs.rsc.org]
- 8. Near Infrared Fluorescent Nanostructure Design for Organic/Inorganic Hybrid System -PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]



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